molecular formula C9H5F3IN3 B1399986 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine CAS No. 849935-08-6

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

Cat. No.: B1399986
CAS No.: 849935-08-6
M. Wt: 339.06 g/mol
InChI Key: AZDJPXBHAHNJFN-UHFFFAOYSA-N
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Description

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a useful research compound. Its molecular formula is C9H5F3IN3 and its molecular weight is 339.06 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound could have a significant impact on cellular processes related to these diseases.

Action Environment

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.

Biological Activity

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and a trifluoromethyl group attached to a pyridine moiety. This configuration enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Target Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, similar to other pyrazole derivatives known for their enzyme inhibition properties.
  • DNA Interaction : Its structure allows it to form stable complexes with DNA, potentially disrupting replication and transcription processes.
  • Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and proliferation, which can lead to therapeutic effects in cancer treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntimicrobialExhibits antimicrobial properties against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell growth by disrupting cell cycle.
Enzyme InhibitionInhibits dihydroorotate dehydrogenase (DHODH), affecting pyrimidine synthesis.
CytotoxicityDemonstrates cytotoxic effects on tumor cells at specific concentrations.

Study 1: Antiviral Activity

A study investigated the antiviral properties of related pyrazole derivatives, highlighting the importance of structural modifications for enhancing activity against viral replication. The findings indicated that compounds with similar structures could inhibit measles virus replication effectively .

Study 2: Anticancer Potential

Research focused on the anticancer effects of this compound showed that it can induce apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Biochemical Analysis

The compound's interaction with cytochrome P450 enzymes suggests a significant role in drug metabolism, impacting pharmacokinetics and efficacy. Its lipophilic nature facilitates cellular uptake, influencing its distribution within tissues.

Dosage Effects

In animal models, the dosage of this compound significantly affects its biological outcomes:

  • Low Doses : Associated with beneficial effects such as anti-inflammatory and anticancer activities.
  • High Doses : Can lead to toxicity, including liver and kidney damage.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDJPXBHAHNJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 243 mg, 6.07 mmol) was suspended in 4 mL anhydrous N,N-dimethylformamide. To this solution was added 4-iodo-1H-pyrazole (982 mg, 5.06 mmol) in 4 mL anhydrous N,N-dimethylformamide at 0° C. under nitrogen. The mixture was stirred at 0° C. for 15 min, and then allowed to warm to ambient temperature and stirred at the same temperature for 2 hrs. After this period of time, a solution of 2-chloro-3-trifluoromethyl-pyridine (1.01 g, 5.56 mmol) in 4 mL N,N-dimethylformamide was added and the mixture was heated at 90° C. for 5 hrs. After cooling off, the mixture was poured into water and extracted with ethyl acetate three times. The combined extract was washed with brine, dried over sodium sulfate, and concentrated in vacuo to give 2-(4-iodo-pyrazol-1-yl)-3-trifluoromethyl-pyridine as a white solid (1.406 g, 74% yield). The product was used for the next step without purification. 1H-NMR (400 MHz, CDCl3): δ 7.48 (dd, 1H, J=4.80, J=8.08), 7.79 (s, 1H), 8.21 (dd, 1H, J=1.52, J=8.08), 8.27 (s, 1H), 8.67 (dd, 1H, J=1.52, J=4.80).
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
982 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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